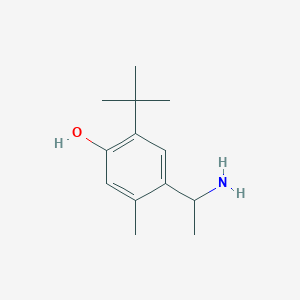

4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol

Description

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

4-(1-aminoethyl)-2-tert-butyl-5-methylphenol |

InChI |

InChI=1S/C13H21NO/c1-8-6-12(15)11(13(3,4)5)7-10(8)9(2)14/h6-7,9,15H,14H2,1-5H3 |

InChI Key |

ZVGBOQICVLPFKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C(C)N)C(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Mannich Reaction-Based Synthesis

A method analogous to the preparation of related tert-butyl methyl phenols involves a Mannich reaction where 2,6-di-tert-butylphenol is reacted with formaldehyde and a secondary amine (e.g., dimethylamine) in an alcoholic medium (methanol or ethanol) at 80–90 °C to form a Mannich base intermediate. This intermediate contains hydroxybenzylamine groups which are then purified by removal of volatile by-products through heating at 110–140 °C while purging with an inert gas containing secondary amine (5–50% by volume). Subsequent catalytic hydrogenation at 120–160 °C on a hydrogenation catalyst converts the Mannich base into the desired methylphenol derivative with high yield (~98.7%) and purity. The product is recovered by filtration, distillation under reduced pressure, and recrystallization to obtain a white solid of high purity.

| Step | Conditions | Notes |

|---|---|---|

| Mannich reaction | 80–90 °C, 3–6 hours, methanol/ethanol medium | Equimolar formaldehyde and amine |

| Removal of volatile products | 110–140 °C, inert gas + secondary amine purge | Removes methanol/ethanol, water |

| Hydrogenation | 120–160 °C, H2 molar ratio 4–10, catalyst | Converts Mannich base to product |

| Product isolation | Filtration, distillation (15–30 mm Hg, 140–180 °C), recrystallization | Yields ~94.7% pure product |

This method is technologically simple, scalable, and yields a product with excellent quality and yield.

Azo-Coupling and Reduction Method

Another approach involves the synthesis of the amino-substituted phenol via azo-coupling followed by reductive cleavage. Starting with p-tert-butylphenol, diazotization of aniline is performed under acidic conditions (0–10 °C) to form a diazonium salt. This salt is then coupled with p-tert-butylphenol in alkaline medium (aqueous sodium hydroxide) to form an azo dye intermediate. The azo compound is then subjected to reductive cleavage using hydrazine hydrate or zinc powder under mild conditions (~50 °C), converting the azo group to an amino group and yielding 2-amino-4-tert-butylphenol derivatives with yields around 85–95% and high purity (up to 98%).

| Step | Conditions | Notes |

|---|---|---|

| Diazotization | 0–10 °C, NaNO2, HCl or H2SO4 | Formation of diazonium salt |

| Coupling | Alkaline medium, p-tert-butylphenol sodium salt | Formation of azo dye intermediate |

| Reduction | Hydrazine hydrate or Zn powder, 20–50 °C, 4h | Converts azo to amino compound |

| Isolation | Neutralization, filtration, washing, drying | High purity amino phenol product |

This method is effective for preparing amino-substituted phenols with moderate complexity and is suitable for dyestuff intermediates.

Nitrosation-Reduction Synthesis

A highly efficient method for preparing 2,6-di-tert-butyl-4-aminophenol, closely related structurally, involves nitrosation of 2,6-di-tert-butylphenol followed by reduction. The process uses ethanol as solvent under nitrogen atmosphere. Nitrosation is achieved by slowly adding sulfuric acid and sodium nitrite at room temperature, producing 2,6-di-tert-butyl-4-nitrosophenol with yields of ~99%. The nitroso intermediate is then reduced using sodium hydroxide and a reducing agent (e.g., V-Brite B) at 20–50 °C to yield the amino phenol with yields up to 99%. The process avoids noble metal catalysts, uses mild conditions, and produces minimal waste, making it environmentally friendly and industrially scalable.

| Step | Conditions | Notes |

|---|---|---|

| Nitrosation | Ethanol solvent, N2 protection, RT, H2SO4, NaNO2 | High yield nitroso intermediate |

| Reduction | Ethanol, NaOH, reducing agent, 20–50 °C | High yield amino phenol, mild and green |

| Isolation | Filtration, washing, drying | Product purity ≥ 99.7%, yield ~99% |

This method is notable for its simplicity, safety, and environmental benefits.

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Mannich Reaction | 2,6-di-tert-butylphenol | Formaldehyde, dimethylamine | 80–90 °C (Mannich), 120–160 °C (H2) | 98.7 | ~95 | High yield, scalable, uses catalytic hydrogenation |

| Azo-Coupling & Reduction | p-tert-butylphenol, aniline | NaNO2, HCl, NaOH, hydrazine/Zn | 0–50 °C | 85–95 | ~98 | Multi-step, suitable for dye intermediates |

| Nitrosation-Reduction | 2,6-di-tert-butylphenol | H2SO4, NaNO2, NaOH, reducing agent | RT to 50 °C | ~99 | ≥99.7 | Catalyst-free, green, industrially applicable |

The Mannich reaction-based method provides a direct route to the methylphenol derivative with a high yield and purity, benefiting from the controlled removal of volatile by-products and efficient catalytic hydrogenation. It is well-suited for industrial production due to its simplicity and reproducibility.

The azo-coupling and reduction method, while effective, involves more steps and handling of diazonium salts, which require careful temperature control and safety precautions. It yields high-purity products but may be less attractive for large-scale synthesis due to complexity.

The nitrosation-reduction approach offers a highly efficient and environmentally benign synthesis with excellent yields and purities. The avoidance of noble metal catalysts and minimal waste generation make it preferable for green chemistry applications and large-scale manufacturing.

The preparation of 4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol can be achieved effectively through several methods, with the Mannich reaction and nitrosation-reduction routes being the most prominent for industrial and research applications. The choice of method depends on the desired scale, purity requirements, and environmental considerations. The Mannich reaction method offers a balance of simplicity and yield, whereas the nitrosation-reduction method excels in environmental friendliness and catalyst avoidance.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The aminoethyl group can be reduced to form secondary or tertiary amines.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are employed.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Secondary or tertiary amines.

Substitution: Nitro, halo, or sulfonyl derivatives of the phenol.

Scientific Research Applications

4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the aminoethyl group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects and Structural Variations

N,N-Dimethyl-4-(aminomethyl)-2-methyl-6-tert-butylphenol

- Structure: Features a dimethylamino group at the 4-position, a methyl group at the 2-position, and a tert-butyl group at the 6-position.

- Key Differences: The amino group is dimethylated, increasing lipophilicity compared to the primary amine in the target compound. Substituent positions differ (2-methyl-6-tert-butyl vs. 2-tert-butyl-5-methyl), altering steric and electronic effects.

- Positional isomerism could affect binding to biological targets, such as enzymes involved in fungal growth inhibition .

4-(1-Aminoethyl)-2-methoxy-5-nitrophenol

- Structure: Contains a methoxy group at the 2-position and a nitro group at the 5-position, with an aminoethyl group at the 4-position.

- Key Differences: Methoxy (electron-donating) and nitro (electron-withdrawing) groups create opposing electronic effects, increasing acidity compared to the tert-butyl/methyl-substituted phenol.

- Implications :

Table 1: Comparative Properties of Selected Phenolic Derivatives

Biological Activity

4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol, commonly referred to as a phenolic compound, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a substituted phenolic structure that is crucial for its biological activity. The presence of the aminoethyl group enhances its interaction with biological systems, potentially influencing its pharmacological properties.

Antioxidant Activity

Antioxidants play a vital role in mitigating oxidative stress, which is implicated in various diseases. The antioxidant activity of 4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol has been evaluated using several assays:

- DPPH Radical Scavenging : This assay measures the ability of compounds to donate electrons to free radicals. Studies indicate that this compound exhibits significant scavenging activity, comparable to well-known antioxidants like Trolox.

- Lipid Peroxidation Inhibition : The compound has shown effectiveness in reducing lipid peroxidation in cellular models, suggesting its potential to protect cellular membranes from oxidative damage.

| Assay Type | Activity Observed |

|---|---|

| DPPH Radical Scavenging | High efficacy (IC50 comparable to Trolox) |

| Lipid Peroxidation | Significant reduction observed |

Anti-inflammatory Activity

The anti-inflammatory properties of 4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol have been explored through various in vitro studies. The compound appears to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways, which are crucial for the transcription of inflammatory mediators. This inhibition leads to a decrease in the production of inflammatory cytokines.

Case Study: RAW264.7 Macrophage Model

In a study using RAW264.7 macrophages stimulated with lipopolysaccharides (LPS), treatment with 4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol resulted in:

- A significant reduction in TNF-alpha levels (p < 0.01).

- Decreased expression of COX-2 mRNA.

These findings underscore the compound's potential as an anti-inflammatory agent.

Anticancer Potential

Preliminary studies suggest that 4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol may possess anticancer properties:

- Cell Growth Inhibition : The compound has shown cytotoxic effects against various cancer cell lines, including HL60 (human leukemia) and MCF-7 (breast cancer) cells.

- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this phenolic compound leads to increased apoptosis in cancer cells, as evidenced by increased Annexin V staining.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HL60 | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.